molecular formula C12H7ClF3N5 B8549318 2-Chloro-6-(3-trifluoromethyl-phenyl-amino)-purine

2-Chloro-6-(3-trifluoromethyl-phenyl-amino)-purine

Cat. No. B8549318
M. Wt: 313.66 g/mol
InChI Key: OUGMTFOKIWDDOO-UHFFFAOYSA-N
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Patent
US07091346B1

Procedure details

1.9 g (10 mmol) of 2,6-dichloro-purine and 8.05 g (50 mmol) of 3-trifluoromethyl-aniline (Fluka, Buchs, Switzerland) in 60 ml of n-butanol and 3 ml of DMF are stirred at 60° C. for 6 h. 50 ml of ethyl acetate are added to the cooled reaction solution and the precipitate is filtered off and further stirred in 40 ml of isopropanol at 40° C. for 60 min. After filtration with suction and drying, 2-chloro-6-(3-trifluoromethyl-phenyl-amino)-purine is obtained; m.p. 248–250° C.; FAB-MS: (M+H)+=314; Rf=0.45 (methylene chloride:methanol=95:5).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[F:12][C:13]([F:22])([F:21])[C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17].C(OCC)(=O)C>C(O)CCC.CN(C=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:17][C:16]2[CH:18]=[CH:19][CH:20]=[C:14]([C:13]([F:12])([F:21])[F:22])[CH:15]=2)[N:3]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
8.05 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(CCC)O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
further stirred in 40 ml of isopropanol at 40° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
FILTRATION
Type
FILTRATION
Details
After filtration with suction
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC1=NC(=C2NC=NC2=N1)NC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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